2-(2-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
Overview
Description
2-(2-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a useful research compound. Its molecular formula is C19H18BrN5OS and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.04154 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Heterocyclic Compound Synthesis : The compound belongs to a class of heterocyclic compounds that have been synthesized for exploring their chemical properties and potential applications in medicinal chemistry. For example, studies have reported on the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines, which involve the cyclization of heterocondensed pyrimidines with various reagents to afford novel heterocyclic compounds with potential biological activities (Wamhoff, Kroth, & Strauch, 1993).
Antimicrobial Activity : Compounds with a similar structural framework have been synthesized and tested for their antimicrobial properties. Research has shown that some derivatives exhibit moderate to significant activity against various bacterial and fungal species, highlighting the potential for the development of new antimicrobial agents (Abunada et al., 2008).
Supramolecular Assemblies : Novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization, leading to the formation of supramolecular assemblies. These studies contribute to the understanding of molecular interactions and the design of materials with specific physical or chemical properties (Fonari et al., 2004).
Potential Applications in Medicinal Chemistry
Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to other heterocyclic systems have been synthesized and shown to possess coronary vasodilating and antihypertensive activities, indicating their potential as cardiovascular agents (Sato et al., 1980).
Antitumor and Antimicrobial Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. These findings suggest the possibility of developing new therapeutic agents based on such chemical frameworks (Riyadh, 2011).
Properties
IUPAC Name |
4-(2-bromophenyl)-N,N-diethyl-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5OS/c1-4-24(5-2)19(26)15-11(3)14-17-22-16(12-8-6-7-9-13(12)20)23-25(17)10-21-18(14)27-15/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZPWUWKKGIIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CC=C4Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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